

Direct Red BWS (C.I. 29315) molecular weight

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Compound of Interest

Compound Name: C.I. Direct Red 243

Cat. No.: B1583298

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An In-depth Technical Guide to Direct Red BWS (C.I. 29315)

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Red BWS (C.I. 29315), a double azo dye. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This document details its molecular characteristics, physicochemical properties, synthesis, and analytical methodologies.

Core Compound Information

Direct Red BWS, also known as **C.I. Direct Red 243**, is a synthetic dye used extensively in the textile and paper industries for its vibrant bluish-red hue and strong affinity for cellulosic fibers. [1] Its structure contains multiple sulfonic acid groups, which confer water solubility.

Property	Value	Reference(s)
C.I. Name	Direct Red 243	[2][3][4]
C.I. Number	29315	[2][3]
CAS Number	86543-85-3	[2][3]
Molecular Formula	C ₃₈ H ₂₈ N ₁₀ Na ₄ O ₁₇ S ₄	[2][3]
Molecular Weight	1116.91 g/mol	[2][3]
Chemical Class	Double Azo Dye	[2]
Appearance	Bluish-red powder	[3][4]

Physicochemical Properties

The physicochemical properties of Direct Red BWS are critical for its application and for understanding its behavior in various systems.

Property	Value / Observation	Reference(s)
Solubility	Soluble in water (30 g/L); Insoluble in acetone.	[5][6]
Light Fastness	5 (on a scale of 1 to 8)	[7]
Washing Fastness	4-5 (on a scale of 1 to 5)	[7]
Rubbing Fastness	Dry: 3-4; Wet: 3 (on a scale of 1 to 5)	[7]
Reaction to Acid	Adding 10% sulfuric acid to an aqueous solution results in a light blue color.	[5][6]
Reaction to Alkali	Adding 10% sodium carbonate solution results in no change.	[5][6]

Experimental Protocols

Synthesis Protocol

The manufacturing process for Direct Red BWS is a multi-step synthesis involving diazotization, azo coupling, and condensation reactions. The general workflow is outlined below.

Starting Materials:

- 3-Amino-4-hydroxybenzenesulfonic acid
- 2-Amino-5-methoxybenzenesulfonic acid
- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)

- 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
- 2-Aminoethanol (Ethanolamine)

Methodology:

- First Monoazo Compound Synthesis:
 - Diazotization: 3-Amino-4-hydroxybenzenesulfonic acid is diazotized, typically using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
 - Azo Coupling: The resulting diazonium salt is coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid) under alkaline conditions. This forms the first monoazo dye intermediate.[\[2\]](#)
- Second Monoazo Compound Synthesis:
 - Diazotization: In a separate reaction, 2-Amino-5-methoxybenzenesulfonic acid is diazotized under similar conditions.
 - Azo Coupling: This second diazonium salt is also coupled with J-Acid to form the second monoazo dye intermediate.[\[5\]](#)[\[8\]](#)
- Condensation Reactions:
 - First Condensation: The first monoazo compound is condensed with cyanuric chloride. This reaction involves the nucleophilic substitution of one chlorine atom on the triazine ring by an amino group on the monoazo dye.
 - Second Condensation: The product from the first condensation is then reacted with the second monoazo compound, substituting a second chlorine atom on the triazine ring.[\[2\]](#)
 - Third Condensation: Finally, 2-Aminoethanol is condensed with the remaining chlorine atom on the triazine ring to yield the final Direct Red BWS molecule.[\[2\]](#)
- Purification:

- The final product is isolated from the reaction mixture through salting out, which involves adding a salt (e.g., NaCl) to decrease its solubility.
- The precipitated dye is then collected by filtration, washed, and dried to yield the final powder product.^{[5][8]}

Analytical Protocols

Standard analytical techniques can be employed to characterize and quantify Direct Red BWS.

UV-Visible Spectrophotometry:

- Objective: To determine the maximum absorbance wavelength (λ_{max}) and quantify the dye concentration in solutions.
- Protocol:
 - Prepare a stock solution of Direct Red BWS in deionized water.
 - Perform a wavelength scan using a UV-Vis spectrophotometer over a range (e.g., 200-800 nm) to identify the λ_{max} .
 - Prepare a series of standard solutions of known concentrations by diluting the stock solution.
 - Measure the absorbance of each standard at the λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration.
 - The concentration of unknown samples can be determined by measuring their absorbance and interpolating from the calibration curve.^[9]

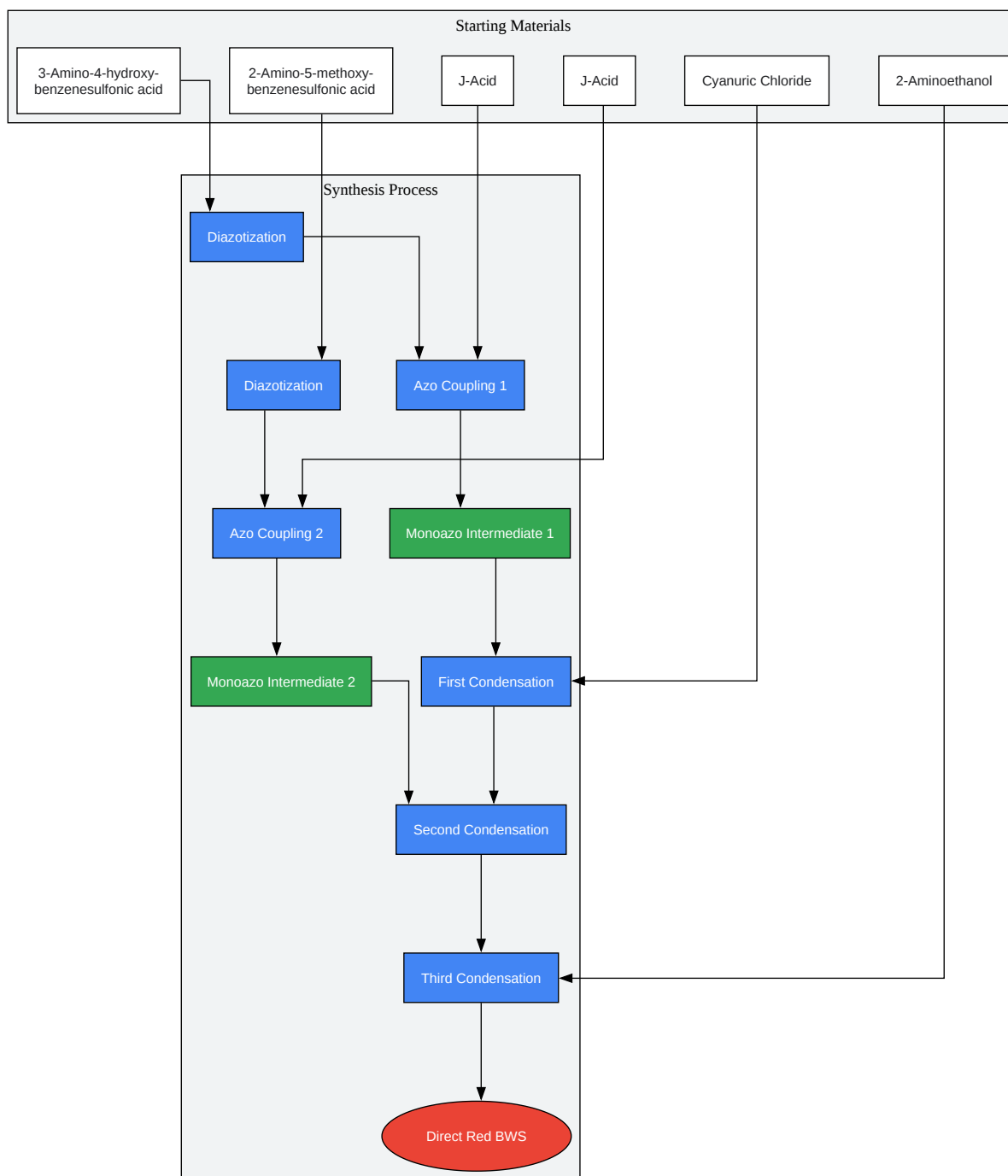
High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the dye and separate it from intermediates or impurities.
- Protocol:

- Mobile Phase: A typical mobile phase for azo dyes would consist of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used.
- Stationary Phase: A C18 reversed-phase column is commonly used.
- Sample Preparation: Dissolve a small amount of the dye in the mobile phase or deionized water and filter through a 0.45 μm syringe filter.
- Detection: A UV-Vis or Diode Array Detector (DAD) set to the λ_{max} of the dye is used for detection. Mass Spectrometry (MS) can also be coupled with HPLC for structural confirmation.[\[10\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis process of Direct Red BWS.



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Caption: Synthesis workflow for Direct Red BWS (C.I. 29315).

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